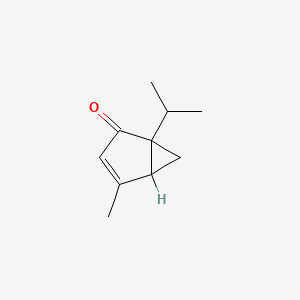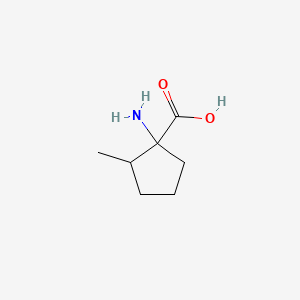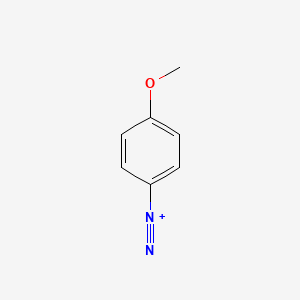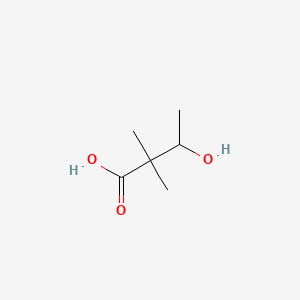
3-羟基-2,2-二甲基丁酸
概述
描述
3-Hydroxy-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a monocarboxylic acid characterized by the presence of a hydroxyl group and two methyl groups attached to the butanoic acid backbone. This compound is a white, crystalline solid that is soluble in water and methanol .
科学研究应用
3-Hydroxy-2,2-dimethylbutanoic acid has several applications in scientific research:
生化分析
Biochemical Properties
3-Hydroxy-2,2-dimethylbutanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids and branched-chain amino acids. It interacts with several enzymes, including dehydrogenases and transferases, which facilitate its conversion into other metabolites. For instance, it can be converted into 2,2-dimethylbutanoic acid through the action of specific dehydrogenases . These interactions are crucial for maintaining cellular energy balance and metabolic flux.
Cellular Effects
The effects of 3-Hydroxy-2,2-dimethylbutanoic acid on various cell types and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in lipid metabolism and energy production . Additionally, 3-Hydroxy-2,2-dimethylbutanoic acid has been shown to impact cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy homeostasis .
Molecular Mechanism
At the molecular level, 3-Hydroxy-2,2-dimethylbutanoic acid exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, leading to their activation or inhibition. For instance, it may inhibit certain dehydrogenases, thereby affecting the oxidation of fatty acids . Additionally, 3-Hydroxy-2,2-dimethylbutanoic acid can influence gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of target genes involved in metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-2,2-dimethylbutanoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Hydroxy-2,2-dimethylbutanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that prolonged exposure to 3-Hydroxy-2,2-dimethylbutanoic acid can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-2,2-dimethylbutanoic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolism and energy balance. At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Hydroxy-2,2-dimethylbutanoic acid exerts its optimal effects without causing harm .
Metabolic Pathways
3-Hydroxy-2,2-dimethylbutanoic acid is involved in several metabolic pathways, including the catabolism of branched-chain amino acids and fatty acids. It interacts with enzymes such as dehydrogenases and transferases, which facilitate its conversion into other metabolites . These metabolic pathways are essential for maintaining cellular energy homeostasis and metabolic flux.
Transport and Distribution
Within cells and tissues, 3-Hydroxy-2,2-dimethylbutanoic acid is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues . The compound’s transport and distribution are crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Hydroxy-2,2-dimethylbutanoic acid is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes . The compound’s activity and function are dependent on its precise localization within the cell, which is regulated by specific targeting signals and modifications .
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,2-dimethylbutanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2,2-dimethylbutanoic acid with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position . Another method involves the Reformatsky reaction, where ethyl 2-bromoisobutyrate reacts with formaldehyde in the presence of zinc to yield the desired product .
Industrial Production Methods
Industrial production of 3-Hydroxy-2,2-dimethylbutanoic acid typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-Hydroxy-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces 3-oxo-2,2-dimethylbutanoic acid or 3-carboxy-2,2-dimethylbutanoic acid.
Reduction: Yields 3-hydroxy-2,2-dimethylbutanol.
Substitution: Forms various substituted derivatives depending on the reagent used.
作用机制
The mechanism of action of 3-Hydroxy-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interactions with biological molecules .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-2-methylbutanoic acid
- 3-Hydroxy-2-methylbutanoic acid
- 2,2-Dimethyl-3-hydroxybutanoic acid
Uniqueness
3-Hydroxy-2,2-dimethylbutanoic acid is unique due to its specific structural features, including the presence of two methyl groups at the 2-position and a hydroxyl group at the 3-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
3-hydroxy-2,2-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWQQCKPTVZHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951860 | |
| Record name | 3-Hydroxy-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29269-83-8 | |
| Record name | 2,2-Dimethyl-3-hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29269-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029269838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

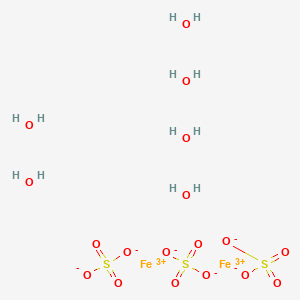
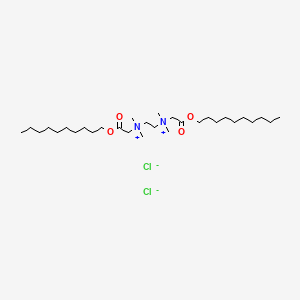


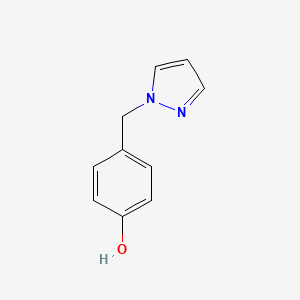
![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)
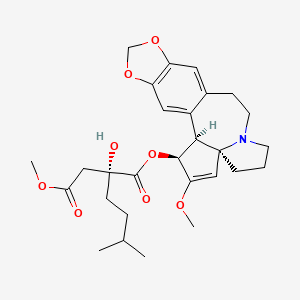
![Methyl 2-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-3-[(4-methoxy-2-nitrophenyl)carbamoyl]-3-oxopropanoate](/img/structure/B1197194.png)
